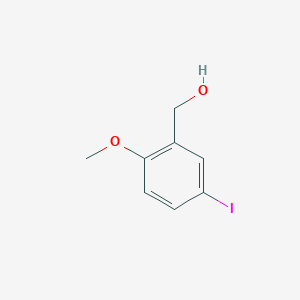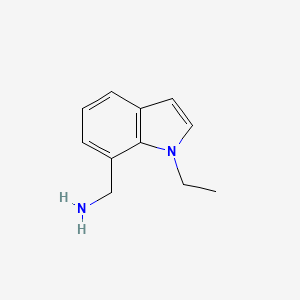
(1-Ethyl-1H-indol-7-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethyl-1H-indol-7-yl)methanamine: is a chemical compound with the molecular formula C11H14N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-indol-7-yl)methanamine typically involves the alkylation of indole derivatives. One common method includes the reaction of indole with ethylamine under specific conditions to introduce the ethyl group at the nitrogen atom of the indole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Ethyl-1H-indol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole ring or the ethylamine side chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-Ethyl-1H-indol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers investigate this compound for similar properties and its potential as a lead compound for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to biologically active indole derivatives makes it a candidate for the development of new pharmaceuticals targeting various diseases.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable for the production of a wide range of industrial products.
Wirkmechanismus
The exact mechanism of action of (1-Ethyl-1H-indol-7-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity. Further research is needed to elucidate the detailed pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
(1-Methyl-1H-indol-7-yl)methanamine: Similar structure with a methyl group instead of an ethyl group.
(1-Propyl-1H-indol-7-yl)methanamine: Similar structure with a propyl group instead of an ethyl group.
(1-Butyl-1H-indol-7-yl)methanamine: Similar structure with a butyl group instead of an ethyl group.
Uniqueness: (1-Ethyl-1H-indol-7-yl)methanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methyl, propyl, and butyl analogs.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(1-ethylindol-7-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-2-13-7-6-9-4-3-5-10(8-12)11(9)13/h3-7H,2,8,12H2,1H3 |
InChI-Schlüssel |
PCKHGWCXQSZYEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC2=C1C(=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


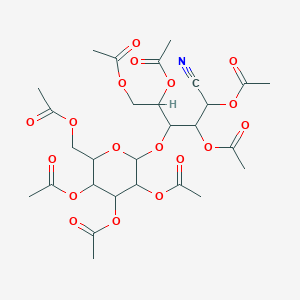
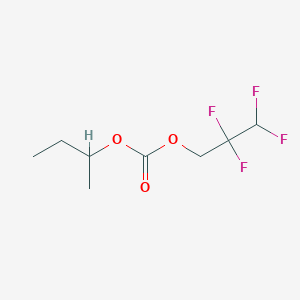
![4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15092508.png)

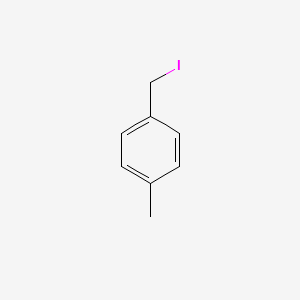
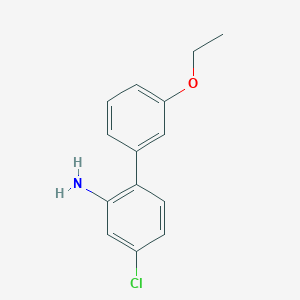


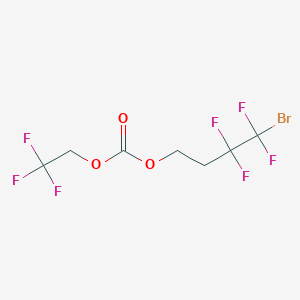
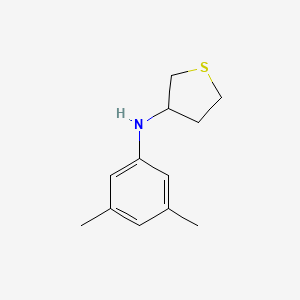
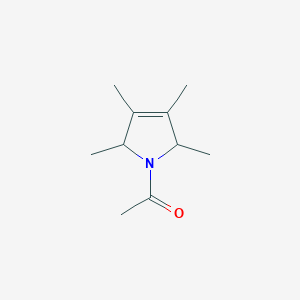
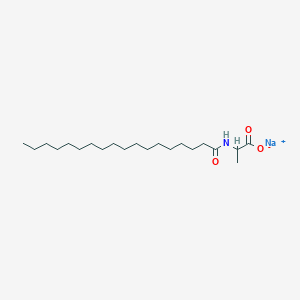
![2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine](/img/structure/B15092568.png)
